molecular formula C8H9N3O2 B8582808 Ethyl 1,6-dihydropyrrolo[2,3-c]pyrazole-5-carboxylate

Ethyl 1,6-dihydropyrrolo[2,3-c]pyrazole-5-carboxylate

Cat. No. B8582808
M. Wt: 179.18 g/mol
InChI Key: IIJNCCISGZVUHN-UHFFFAOYSA-N
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Patent
US08921378B2

Procedure details

3-Aminopyrazole (1.203 mmol, 0.1 g), ethyl bromopyruvate (1.504 mmol, 0.293 g) and methanol were added into a flask and refluxed for 1.5 h. The solvent was evaporated and the residue was dissolved in DCM and washed with Na2HCO3. The organic phase was dried, filtered and evaporated. 0.238 g of the title compound was obtained. 1H-NMR (400 MHz, DMSO-d6): δ 1.30 (t, 3H), 4.26 (q, 2H), 6.76 (d, 1H), 7.68 (s, 1H).
Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
0.293 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:6]=[CH:5][NH:4][N:3]=1.Br[CH2:8][C:9](=O)[C:10]([O:12][CH2:13][CH3:14])=[O:11]>CO>[NH:3]1[C:2]2[NH:1][C:9]([C:10]([O:12][CH2:13][CH3:14])=[O:11])=[CH:8][C:6]=2[CH:5]=[N:4]1

Inputs

Step One
Name
Quantity
0.1 g
Type
reactant
Smiles
NC1=NNC=C1
Name
Quantity
0.293 g
Type
reactant
Smiles
BrCC(C(=O)OCC)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 1.5 h
Duration
1.5 h
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in DCM
WASH
Type
WASH
Details
washed with Na2HCO3
CUSTOM
Type
CUSTOM
Details
The organic phase was dried
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
N1N=CC2=C1NC(=C2)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 0.238 g
YIELD: CALCULATEDPERCENTYIELD 110.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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